3-Iodo-n-butylbenzene

Hirao reaction P–C coupling palladium catalysis

3-Iodo-n-butylbenzene (1-butyl-3-iodobenzene) is a meta-substituted aryl iodide with molecular formula C₁₀H₁₃I and molecular weight 260.11 g/mol, featuring an iodine atom at the 3-position and an n-butyl group at the 1-position of the benzene ring. The iodine substituent confers a weaker carbon–halogen bond (C–I ≈ 240 kJ/mol) compared to bromo (C–Br ≈ 276 kJ/mol) and chloro (C–Cl ≈ 328 kJ/mol) analogs, enabling superior leaving-group ability in palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Molecular Formula C10H13I
Molecular Weight 260.11 g/mol
CAS No. 20651-68-7
Cat. No. B7880699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-n-butylbenzene
CAS20651-68-7
Molecular FormulaC10H13I
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=CC=C1)I
InChIInChI=1S/C10H13I/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3
InChIKeyOEZDHAXOVPQBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-n-butylbenzene (CAS 20651-68-7): A Meta-Substituted Aryl Iodide Building Block for Cross-Coupling and Nucleophilic Substitution


3-Iodo-n-butylbenzene (1-butyl-3-iodobenzene) is a meta-substituted aryl iodide with molecular formula C₁₀H₁₃I and molecular weight 260.11 g/mol, featuring an iodine atom at the 3-position and an n-butyl group at the 1-position of the benzene ring . The iodine substituent confers a weaker carbon–halogen bond (C–I ≈ 240 kJ/mol) compared to bromo (C–Br ≈ 276 kJ/mol) and chloro (C–Cl ≈ 328 kJ/mol) analogs, enabling superior leaving-group ability in palladium-catalyzed cross-coupling and nucleophilic substitution reactions [1]. Commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC), this compound serves as a versatile electrophilic partner in Suzuki-Miyaura, Sonogashira, and Heck couplings for constructing meta-functionalized biaryl and alkenyl architectures .

Why 3-Bromo- or 3-Chloro-n-butylbenzene Cannot Substitute 3-Iodo-n-butylbenzene in Cross-Coupling Workflows


Aryl halide reactivity in palladium-catalyzed transformations follows the established order Ar–I ≫ Ar–Br > Ar–Cl, governed by both carbon–halogen bond dissociation energy (C–I: 240 kJ/mol vs. C–Br: 276 kJ/mol vs. C–Cl: 328 kJ/mol) and distinct oxidative addition mechanisms [1][2]. Iodoarenes undergo irreversible associative phosphine displacement at Pd(0), bromoarenes require rate-limiting phosphine dissociation, and chloroarenes demand reversible ligand dissociation prior to slow oxidative addition—creating fundamentally different kinetic profiles that cannot be compensated by increased catalyst loading or extended reaction times [2]. Furthermore, the meta-iodo regioisomer directs electrophilic aromatic substitution and cross-coupling outcomes differently than the para isomer (CAS 20651-67-6), making direct regioisomer substitution synthetically invalid for meta-targeted molecular architectures .

Quantitative Differentiation of 3-Iodo-n-butylbenzene vs. Bromo, Chloro, and Para-Iodo Analogs: Head-to-Head and Cross-Study Evidence


P–C Coupling Reactivity: Iodoarenes Outperform Bromoarenes Under Identical Microwave-Assisted Conditions

In a systematic microwave-assisted Pd(OAc)₂-catalyzed Hirao P–C coupling study with Ph₂P(O)H and (EtO)₂P(O)H reagents, the reactivity order was unequivocally established as iodobenzene > bromobenzene > phenyl trifluoromethanesulfonate, with iodobenzene achieving the highest conversion under identical conditions [1]. This reactivity hierarchy, governed by oxidative addition kinetics, means 3-iodo-n-butylbenzene will consistently outperform its 3-bromo analog in requiring lower catalyst loading, shorter reaction times, or milder temperatures to achieve comparable yields.

Hirao reaction P–C coupling palladium catalysis

Nucleophilic Aromatic Substitution: Iodoarene Achieves 99% Yield vs. 73% for Chloroarene in Astatide Replacement

In a direct competitive nucleophilic replacement study, iodobenzene and chlorobenzene were reacted with astatide in the presence of primary butyl amine (85 mol% halobenzene / 15 mol% amine system). Iodobenzene yielded 99±1% C₆H₅At, whereas chlorobenzene yielded only 73±2% under identical conditions, despite identical activation energy (4.1–4.2 kcal/mol) for both halogens [1]. This 26-percentage-point yield advantage directly reflects the superior leaving-group ability of iodide over chloride and translates to 3-iodo-n-butylbenzene in nucleophilic substitution applications.

nucleophilic substitution leaving group radiohalogenation

Oxidative Addition Mechanism: Iodoarenes Follow a Faster Associative Pathway Distinct from Bromo and Chloro Analogs

Barrios-Landeros and Hartwig demonstrated that iodo-, bromo-, and chloroarenes react with [Pd(Q-phos-tol)₂] via three mechanistically distinct pathways: iodobenzene undergoes irreversible associative displacement of a phosphine ligand (fastest pathway), bromobenzene requires rate-limiting phosphine dissociation, and chlorobenzene proceeds via reversible phosphine dissociation followed by rate-limiting oxidative addition (slowest pathway) [1]. These divergent mechanisms explain the consistently higher turnover frequencies observed for iodoarenes in palladium-catalyzed cross-coupling and make 3-iodo-n-butylbenzene the preferred substrate for reactions where oxidative addition is rate-determining.

oxidative addition Pd(0) catalysis mechanistic pathway

Carbon–Halogen Bond Dissociation Energy: C–I Bond Is ~36 kJ/mol Weaker Than C–Br, Enabling Milder Reaction Conditions

The aromatic C–I bond dissociation energy (BDE) is approximately 240 kJ/mol, compared to 276 kJ/mol for C–Br and 328 kJ/mol for C–Cl [1]. This ~36 kJ/mol lower BDE relative to C–Br translates to a substantially lower thermal threshold for homolytic or heterolytic bond cleavage, enabling 3-iodo-n-butylbenzene to participate in cross-coupling and radical reactions at lower temperatures than its bromo and chloro counterparts. This property is particularly advantageous in temperature-sensitive synthetic sequences and in photoredox catalysis where aryl iodides serve as superior radical precursors [2].

bond dissociation energy leaving group ability reaction temperature

Physicochemical Property Differentiation: Higher Boiling Point and Density vs. Bromo Analog Enable Distinct Downstream Processing

3-Iodo-n-butylbenzene exhibits a predicted boiling point of 265.2±19.0 °C and density of 1.466±0.06 g/cm³ , compared to its 3-bromo analog which, while lacking published data for the exact 3-bromo isomer, can be benchmarked against the 4-bromo isomer (1-bromo-4-butylbenzene) with a boiling point of 242–246 °C and density of 1.208–1.24 g/cm³ . The 3-iodo compound also differs markedly from the 4-iodo regioisomer, which has a reported boiling range of 80–82 °C at 0.5 mmHg (vs. 265.2 °C at 760 mmHg predicted for the 3-iodo isomer) . These differences in physical properties directly impact solvent selection, distillation protocols, and extractive work-up procedures.

boiling point density purification downstream processing

Halogen Bonding: Iodoarenes Exhibit Stronger Directional Non-Covalent Interactions Than Bromo and Chloro Analogs

Crystallographic and computational studies demonstrate that iodoarene derivatives engage in a greater degree of halogen bonding interactions than their bromo and chloro analogs, with a unique bifurcated I···I/I···O=C halogen bonding synthon identified in multiple substrates [1]. The larger, more polarizable iodine atom forms stronger σ-hole interactions, with halogen bond strength following the order I > Br > Cl [2]. For 3-iodo-n-butylbenzene, this enhanced halogen bonding capability offers a distinct advantage in crystal engineering, co-crystal design, and supramolecular assembly applications where directional non-covalent interactions are structurally essential.

halogen bonding crystal engineering supramolecular chemistry

High-Impact Application Scenarios for 3-Iodo-n-butylbenzene (CAS 20651-68-7) Based on Quantitative Differentiation Evidence


High-Efficiency Suzuki-Miyaura and Hirao Cross-Coupling for Meta-Substituted Biaryl and Arylphosphine Oxide Synthesis

Leveraging the established reactivity order of iodoarenes over bromoarenes in Pd-catalyzed P–C coupling [1] and the faster associative oxidative addition pathway [2], 3-iodo-n-butylbenzene is the preferred electrophile when constructing meta-butylated biaryl or arylphosphine oxide architectures under mild conditions. The 26-percentage-point yield advantage over chloroarenes demonstrated in nucleophilic substitution models [3] further supports its selection in coupling reactions where incomplete conversion generates difficult-to-separate byproducts.

Temperature-Sensitive Multi-Step Synthesis Requiring Low-Temperature Cross-Coupling

The ~36 kJ/mol lower C–I bond dissociation energy compared to C–Br [4] enables 3-iodo-n-butylbenzene to undergo oxidative addition and subsequent transmetallation at significantly lower temperatures. This is critical when the target molecule contains thermally labile functional groups (e.g., azides, epoxides, β-lactams) or when stereochemical integrity must be preserved throughout the synthetic sequence. The aryl iodide's superior performance as a radical precursor in photoredox catalysis further expands the accessible reaction space under mild conditions.

Halogen-Bonding-Directed Crystal Engineering and Pharmaceutical Co-Crystal Design

The enhanced halogen bonding donor strength of iodoarenes relative to bromoarenes and chloroarenes [5] makes 3-iodo-n-butylbenzene a valuable tecton for crystal engineering studies. The meta-substitution pattern, combined with the flexible n-butyl chain, provides a unique geometric scaffold for exploring directional I···O, I···N, and I···π interactions in the design of pharmaceutical co-crystals, organic semiconductors, and porous molecular frameworks where predictable supramolecular assembly is paramount.

Radiohalogenation and Isotopic Labeling via Nucleophilic Aromatic Substitution

The quantitative nucleophilic replacement yield of iodoarenes (99±1% for iodobenzene vs. 73±2% for chlorobenzene) in the astatide/butyl amine system [3] positions 3-iodo-n-butylbenzene as a superior precursor for radiohalogenation chemistry. Whether incorporating ¹²⁵I, ¹³¹I, ²¹¹At, or ¹⁸F labels, the near-quantitative conversion of the iodo leaving group maximizes specific activity and minimizes unlabeled side products—a critical factor in radiopharmaceutical production where radiochemical yield directly impacts imaging quality and therapeutic efficacy.

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